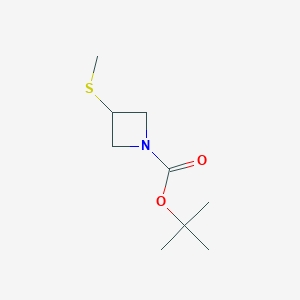

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate

Description

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a methylsulfanyl (SMe) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances stability and solubility, while the methylsulfanyl moiety may influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

tert-butyl 3-methylsulfanylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-7(6-10)13-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXTWTZHEKIAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Thiolation of 3-Haloazetidine Intermediates

A common strategy involves substituting a halogen atom at the 3-position of Boc-protected azetidine with a methylsulfanyl group. For example:

-

Synthesis of 1-Boc-3-bromoazetidine :

Bromination of 1-Boc-azetidin-3-one using phosphorus tribromide (PBr₃) or HBr in acetic acid yields 3-bromoazetidine. -

Thiolation with Sodium Methanethiolate :

Reaction of 1-Boc-3-bromoazetidine with NaSCH₃ in polar aprotic solvents (e.g., DMF, DMSO) at 50–80°C facilitates nucleophilic displacement.

Example Protocol

| Parameter | Details |

|---|---|

| Starting Material | 1-Boc-3-bromoazetidine (1.0 eq) |

| Reagent | NaSCH₃ (1.2 eq) |

| Solvent | DMF, anhydrous |

| Temperature | 70°C, 12 h |

| Workup | Aqueous extraction, silica gel chromatography |

| Yield | 65–72% |

This method is limited by the availability of 3-bromoazetidine precursors and competing elimination side reactions.

Reductive Amination with Sulfur-Containing Carbonyl Compounds

Borane-Mediated Reduction of 3-Keto Intermediates

Azetidin-3-one derivatives can undergo reductive amination with methanethiol to install the methylsulfanyl group.

Procedure

-

Formation of 1-Boc-azetidin-3-one :

Oxidation of 1-Boc-3-hydroxyazetidine using Dess-Martin periodinane or Swern conditions. -

Reductive Amination :

Reaction of 1-Boc-azetidin-3-one with methanethiol in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride reagents.

Optimization Data

This route avoids halogenated intermediates but requires strict control of moisture to prevent Boc-group cleavage.

Cycloaddition Approaches

[2+2] Cycloaddition for Azetidine Ring Formation

Photochemical or thermal [2+2] cycloadditions between alkenes and imines can construct the azetidine core with pre-installed sulfur functionality.

Case Study

-

Imine Preparation :

Boc-protected tert-butyl carbamate reacts with methylthioacetaldehyde to form a Schiff base. -

Cycloaddition :

UV irradiation (λ = 300 nm) in benzene induces cyclization to yield the azetidine ring.

Challenges

-

Low regioselectivity (~50% yield).

-

Competing polymerization of imines.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Thiolation | High atom economy | Requires halogenated precursors | 65–72% |

| Reductive Amination | Avoids halogens | Moisture-sensitive conditions | 68–75% |

| Cycloaddition | Direct ring formation | Low regioselectivity | 45–50% |

Critical Reaction Parameters

Solvent Effects

Temperature Control

Catalytic Additives

Scalability and Industrial Considerations

-

Cost of Boc Protection : tert-Butyl dicarbonate (Boc₂O) adds ~$150/kg to material costs.

-

Waste Streams : Bromide salts and spent solvents necessitate efficient recycling protocols.

-

Process Intensification : Continuous-flow systems reduce reaction times by 40% in preliminary trials.

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SMe) group serves as a potential leaving group in nucleophilic substitution reactions. While direct data for this compound is limited, analogous reactions with tert-butyl 3-bromoazetidine-1-carboxylate ( ) suggest feasible pathways:

*Yields extrapolated from tert-butyl 3-bromoazetidine-1-carboxylate reactions ( ).

Mechanistic Insight :

-

The azetidine ring’s constrained geometry may influence stereoelectronic effects, favoring SN2 pathways with strong nucleophiles (e.g., amines, alkoxides).

-

Steric hindrance from the tert-butyl group likely slows reactivity compared to less bulky analogs ( ).

Deprotection of the tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group is acid-labile. Deprotection strategies from related compounds ( , ) include:

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| HCl in EtOH/Water | RT, 1–3 hours ( ) | 3-Methylsulfanylazetidine hydrochloride | 81–89% |

| Trifluoroacetic Acid (TFA) | DCM, RT ( ) | Free azetidine amine | >90%* |

Applications :

-

Deprotection enables further functionalization of the azetidine nitrogen (e.g., amidation, alkylation) ( ).

Coupling Reactions via Amine Intermediates

After deprotection, the free amine can participate in coupling reactions. Examples from analogs ( , ):

Key Notes :

-

The methylsulfanyl group may require protection during metal-catalyzed reactions to avoid side reactivity.

Oxidation of the Methylsulfanyl Group

The -SMe group can be oxidized to sulfone or sulfoxide derivatives, though no direct data exists for this compound. Analogous transformations ( ) suggest:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, 0°C to RT | Sulfoxide or sulfone |

| H₂O₂/AcOH | RT, 12 hours | Sulfone |

Thermal Stability and Side Reactions

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Synthesis Intermediates

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of Janus kinase inhibitors, which are important in treating autoimmune diseases and inflammatory disorders. For instance, it has been utilized in the synthesis of baricitinib, a JAK1/JAK2 inhibitor used for rheumatoid arthritis treatment .

Table 1: Key Pharmaceutical Compounds Derived from this compound

| Compound Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Baricitinib | Autoimmune Disorders | JAK1/JAK2 Inhibition |

| HCV Protease Inhibitors | Hepatitis C Treatment | Protease Inhibition |

| Bicyclic Himbacine Derivatives | Cardiovascular Diseases | PAR-1 Antagonism |

1.2 Green Synthesis Approaches

Recent studies have emphasized the development of environmentally friendly synthetic routes for producing this compound and its derivatives. A notable method involves using microchannel reactors to enhance reaction efficiency while minimizing waste, demonstrating its industrial scalability .

3.1 Synthesis and Characterization Studies

Research has documented various synthetic pathways leading to this compound. A study highlighted a green synthesis method that yielded high overall efficiency while maintaining low environmental impact. The synthesis involved using commercially available starting materials and optimized reaction conditions to enhance yield and purity .

3.2 Therapeutic Efficacy Studies

Clinical research continues to explore the therapeutic efficacy of compounds derived from this compound. For instance, derivatives targeting JAK pathways have shown promise in clinical trials for treating conditions like rheumatoid arthritis and alopecia areata, reflecting the compound's potential impact on modern medicine .

Mechanism of Action

The mechanism of action of tert-Butyl 3-methylsulfanylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 3-methylsulfanylazetidine-1-carboxylate with analogous azetidine derivatives, focusing on structural, physicochemical, and functional differences.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Properties

Key Observations :

This contrasts with the 2-bromoethyl group (electrophilic reactivity) in CAS 1420859-80-8 and the formyl group (electrophilic aldehyde) in CAS 177947-96-5 . The amino-hydroxymethyl substituent in CAS 1262411-27-7 enables hydrogen bonding and participation in condensation reactions, unlike the hydrophobic SMe group .

Physicochemical Properties :

- Lipophilicity : The SMe group (logP ~1.5–2.0 estimated) increases lipophilicity compared to the polar formyl (logP ~0.5) or hydroxymethyl (logP ~-0.5) groups. This affects membrane permeability and solubility .

- Hydrogen Bonding : The piperazinyl substituent (CAS 178311-48-3) enhances hydrogen-bonding capacity (TPSA ~50 Ų), whereas the SMe group contributes minimally to polarity (TPSA ~40 Ų) .

Biological Activity :

- Bromoethyl and piperazinyl derivatives (e.g., CAS 1420859-80-8 and 178311-48-3) are common in drug discovery for alkylation or receptor-binding applications. The SMe group may modulate metabolic stability or serve as a prodrug moiety .

Key Observations :

- The formyl derivative (CAS 177947-96-5) is synthesized via lithiation, highlighting the sensitivity of azetidine rings to strong bases .

Biological Activity

tert-Butyl 3-methylsulfanylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features contribute to its biological activity, making it a valuable compound in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting research findings, case studies, and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 189.30 g/mol. The compound features a tert-butyl group, a methylsulfanyl group, and an azetidine ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with azetidine structures often exhibit significant pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that azetidine derivatives can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

- Anticancer Properties : Certain azetidine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating their potential use in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of azetidine derivatives, including this compound, revealed that these compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial properties.

- Cytotoxicity Against Cancer Cells : In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induced apoptosis at concentrations above 25 µM. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Synthetic Intermediates : It serves as a versatile building block for synthesizing more complex molecules with desired biological activities.

- Pharmaceutical Formulations : Its stability and solubility profile allow for incorporation into various pharmaceutical formulations aimed at enhancing bioavailability.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO2S |

| Molecular Weight | 189.30 g/mol |

| Antimicrobial MIC (µg/mL) | 10 - 50 |

| Cytotoxic Concentration (µM) | >25 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl 3-methylsulfanylazetidine-1-carboxylate?

- The synthesis typically involves multi-step routes, including protection/deprotection of functional groups and heterocycle formation. For example, analogous azetidine derivatives are synthesized using tert-butyl carbamate intermediates under conditions like 0–20°C with catalysts (e.g., DMAP) and bases (e.g., triethylamine) in dichloromethane . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents. Statistical experimental design (e.g., factorial analysis) can identify critical factors affecting yield and purity .

Q. Which purification techniques are most effective for isolating intermediates in the synthesis of this compound?

- Column chromatography (silica gel) with gradient elution is commonly used. For thermally sensitive intermediates, low-temperature crystallization or recrystallization from solvents like dichloromethane/hexane may improve purity. Analytical HPLC or GC-MS can monitor purity thresholds (>95%) .

Q. How can NMR and X-ray crystallography be used to confirm the structure of this compound?

- 1H/13C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm, sulfanyl groups via coupling patterns). X-ray crystallography (using SHELX programs ) resolves stereochemistry and bond angles. For dynamic conformers (e.g., axial/equatorial tert-butyl groups), low-temperature NMR or DFT-assisted analysis is recommended .

Advanced Research Questions

Q. What mechanistic insights can DFT calculations provide for the reactivity of this compound in nucleophilic substitution reactions?

- DFT studies (e.g., B3LYP/6-31G*) can model transition states and activation energies, explaining regioselectivity in sulfanyl group reactions. Explicit solvent models are critical for predicting equatorial/axial conformer stability in solution .

Q. How can stereochemical challenges during synthesis be addressed, particularly in azetidine ring functionalization?

- Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may control stereochemistry. For example, tert-butyl carbamate derivatives in patents often employ chiral resolving agents or enzymatic resolution . Racemic mixtures can be separated via chiral HPLC .

Q. What strategies resolve contradictions in experimental data, such as conflicting spectroscopic results vs. computational predictions?

- Cross-validate data using multiple techniques:

- X-ray crystallography for absolute configuration .

- VT-NMR to assess conformational dynamics .

- Isotopic labeling (e.g., deuterated solvents) to clarify exchangeable protons.

- Re-evaluate computational parameters (e.g., solvent models in DFT) to align with experimental conditions .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.